3-(5-Bromopyrimidin-2-yl)-1,2,4-oxadiazole
Overview
Description
“3-(5-Bromopyrimidin-2-yl)-1,2,4-oxadiazole” is a compound that contains a bromopyrimidine group and an oxadiazole group . It’s important to note that the exact properties and characteristics of this compound would depend on its specific structure and the positions of these groups in the molecule .
Molecular Structure Analysis
The molecular structure of “3-(5-Bromopyrimidin-2-yl)-1,2,4-oxadiazole” would consist of a bromopyrimidine group and an oxadiazole group. The exact structure would depend on the positions of these groups in the molecule .
Chemical Reactions Analysis
The chemical reactions involving “3-(5-Bromopyrimidin-2-yl)-1,2,4-oxadiazole” would depend on its specific structure and the conditions under which the reactions are carried out .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(5-Bromopyrimidin-2-yl)-1,2,4-oxadiazole” would depend on its specific structure .
Scientific Research Applications
Synthesis and Spectral Analysis
- Synthesis and Analysis : 3-(5-Bromopyrimidin-2-yl)-1,2,4-oxadiazole and similar compounds are synthesized and characterized for their spectral properties. These compounds, part of the 1,3,4-oxadiazole class, are of interest due to their biological activities. Researchers have synthesized derivatives of 1,3,4-oxadiazole, characterized them using spectroscopic techniques, and explored their applications in various fields (Khalid et al., 2016).
Antimicrobial and Anticancer Applications
- Antimicrobial Activity : Certain derivatives of 1,2,4-oxadiazole, closely related to 3-(5-Bromopyrimidin-2-yl)-1,2,4-oxadiazole, have been found to possess antimicrobial properties. These include activities against both Gram-negative and Gram-positive bacteria, as well as other microbial organisms (Ustabaş et al., 2020).
- Anticancer Potential : Studies have also revealed the potential of 1,2,4-oxadiazole derivatives as anticancer agents. These compounds have shown activity against various cancer cell lines, suggesting their potential as novel therapeutic agents (Zhang et al., 2005).
Mechanism of Action
Target of Action
Pyridine-based heterocyclic derivatives, which include bromopyrimidines, are known to interact with a wide range of receptor targets .
Mode of Action
Bromopyrimidines are known to undergo rapid nucleophilic displacement reactions with various nucleophiles . This property might play a role in its interaction with its targets.
Biochemical Pathways
It’s worth noting that pyridine-based heterocyclic derivatives are often involved in a variety of physiological actions .
Result of Action
Compounds with similar structures have been reported to possess a broad spectrum of pharmacological activities .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
Safety and Hazards
properties
IUPAC Name |
3-(5-bromopyrimidin-2-yl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN4O/c7-4-1-8-5(9-2-4)6-10-3-12-11-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSRPBFOFUEZOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C2=NOC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromopyrimidin-2-yl)-1,2,4-oxadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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